(E)-2-(benzenesulfonyl)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethylethenamine
Description
(E)-2-(benzenesulfonyl)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethylethenamine is a useful research compound. Its molecular formula is C13H13ClN2O2S2 and its molecular weight is 328.83. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Structural Characterization
Studies have demonstrated innovative synthetic routes and structural characterizations for compounds related to thiazole derivatives, showcasing their potential in drug development and material science. For instance, the novel reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines have been explored, leading to the competitive formation of thiadiazoles, oxathiazoles, and acrylamidines, highlighting a versatile approach to synthesizing sulfur and nitrogen-containing heterocycles (Tornus, Schaumann, & Adiwidjaja, 1996). Furthermore, docking studies and crystal structures of tetrazole derivatives have provided insights into their interaction with biological targets, indicating the importance of precise structural characterization in the development of pharmacologically active agents (Al-Hourani et al., 2015).
Anticancer and Antimicrobial Applications
The design and synthesis of thiazole and thiadiazole derivatives have shown significant potential in anticancer and antimicrobial therapies. For example, the bioanalysis and quadrupole-time of flight-mass spectrometry-driven in vitro metabolite profiling of a new boronic acid-based anticancer molecule demonstrates the compound's promising activity against different cell lines (Zagade et al., 2020). Additionally, substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have been evaluated as nonpeptide inhibitors of human heart chymase, offering a novel approach to treating cardiovascular diseases (Niwata et al., 1997).
Fluorescence and Molecular Probes
Compounds incorporating thiazole units have been developed as fluorescent molecular probes, indicating their utility in biological imaging and diagnostics. The synthesis, spectral properties, and application of fluorescent solvatochromic dyes embody a dimethylamino group and a sulfonyl group, forming a "push-pull" electron transfer system suitable for developing ultrasensitive fluorescent molecular probes (Diwu et al., 1997).
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethylethenamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S2/c1-16(2)9-12(11-8-15-13(14)19-11)20(17,18)10-6-4-3-5-7-10/h3-9H,1-2H3/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCRZOFBKMLJEZ-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=CN=C(S1)Cl)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C1=CN=C(S1)Cl)/S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332237 | |
Record name | (E)-2-(benzenesulfonyl)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethylethenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819115 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477886-87-6 | |
Record name | (E)-2-(benzenesulfonyl)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethylethenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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